molecular formula C16H23FN2O3S B2709269 1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2310101-84-7

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2709269
CAS No.: 2310101-84-7
M. Wt: 342.43
InChI Key: LGVFRDZTZQJDBA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound featuring a 1,4-diazepane core substituted with a sulfonamide group (4-fluoro-3-methylbenzenesulfonyl) and a tetrahydrofuran (oxolan-3-yl) moiety. The 4-fluoro-3-methyl substitution on the benzene ring introduces steric and electronic effects that may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-13-11-15(3-4-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFRDZTZQJDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluoro-3-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound with significant potential in medicinal chemistry. Its unique structure, featuring a sulfonyl group and a diazepane ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN2O3SC_{15}H_{18}FN_2O_3S with a molecular weight of approximately 322.38 g/mol. The compound features a sulfonamide moiety that is known for its role in various biological activities.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of cancer research and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition leads to the activation of p53, promoting apoptosis in tumor cells. The compound's structural analogs demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Target Effect Reference
Analog AMDM2Inhibition
Analog Bp53Activation

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this class of compounds. Studies have shown that certain derivatives possess potent antibacterial effects against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity MIC (µg/mL) Reference
Staphylococcus aureusInhibition32
Escherichia coliInhibition64

The biological activity of this compound can be attributed to several mechanisms:

  • MDM2 Inhibition : By blocking MDM2, the compound promotes the stabilization and activation of p53, leading to increased apoptosis in cancer cells.
  • Antibacterial Mechanism : The sulfonamide group may mimic para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.

Case Studies

A notable study evaluated the anticancer potential of a related sulfonamide compound in vitro against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability (IC50 values ranging from 10 to 30 µM) across different types of cancers, including breast and colon cancer.

Study Summary

  • Objective : To assess the efficacy of sulfonamide derivatives on cancer cell lines.
  • Methodology : MTT assay was used to determine cell viability.
  • Results : Significant reduction in viability was observed at concentrations as low as 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Substituents Molecular Formula Molecular Weight Key Features Evidence Source
Compound A 4-Fluoro-3-methylbenzenesulfonyl, oxolan-3-yl C₁₆H₂₂FN₂O₃S (calculated) ~354.43 (calculated) Sulfonamide group with fluorine and methyl; enhanced lipophilicity and steric hindrance. Inferred from nomenclature
BJ50060
(1-(2,6-difluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane)
2,6-Difluorobenzenesulfonyl, oxolan-3-yl C₁₅H₂₀F₂N₂O₃S 346.39 Dual fluorine substitution increases electronegativity; lower steric bulk compared to Compound A.
BK87972
(1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane)
Oxane-4-carbonyl, oxolan-3-yl C₁₅H₂₆N₂O₃ 282.38 Carbonyl group instead of sulfonamide; reduced hydrogen-bonding capacity.
1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane 3-Fluorobenzoyl, oxolan-3-yl C₁₇H₂₁FN₂O₂ (calculated) ~304.36 (calculated) Benzoyl group with meta-fluorine; less polar than sulfonamide analogs.

Key Observations:

Sulfonamide vs. Carbonyl Groups : Compound A and BJ50060 contain sulfonamide groups, which are stronger electron-withdrawing moieties than the carbonyl in BK87972. This difference may enhance metabolic stability and target-binding affinity in sulfonamide derivatives .

Fluorine Substitution : Compound A’s 4-fluoro-3-methylbenzenesulfonyl group offers a balance between steric hindrance (from the methyl) and electronic effects (from fluorine), whereas BJ50060’s 2,6-difluoro substitution increases polarity and may alter binding pocket interactions .

Molecular Weight and Solubility : BK87972 (MW 282.38) is smaller and likely more soluble than sulfonamide-based analogs (e.g., Compound A ~354.43), suggesting trade-offs between pharmacokinetics and target engagement .

Research Findings and Functional Implications

Synthetic Utility : Compounds like BJ50060 and BK87972 are marketed as building blocks for pharmaceutical intermediates (e.g., boronic acids for Suzuki couplings) . Compound A’s sulfonamide group may similarly serve as a leaving group in nucleophilic substitution reactions.

Biological Relevance : Sulfonamide-containing diazepanes (e.g., ) are intermediates in kinase inhibitor synthesis. The fluorine and methyl groups in Compound A could optimize interactions with hydrophobic kinase pockets .

Comparative Stability : Sulfonamide derivatives generally exhibit higher chemical stability than benzoyl or carbonyl analogs, as seen in and . This property is critical for in vivo applications .

Q & A

Q. How can the compound’s role in modulating enzyme activity be systematically investigated?

  • Methodology : Design enzyme inhibition assays (e.g., fluorescence-based) with dose-response curves to calculate IC50 values. Pair with molecular dynamics simulations to study binding mode stability. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Case Study : A 2024 study on similar sulfonamides revealed nanomolar inhibition of carbonic anhydrase via sulfonyl group coordination to zinc ions .

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